Cas no 701232-63-5 (6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine)

6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrano[2,3-d]pyrimidine core with bromo and chloro substituents at the 6- and 4-positions, respectively. The 7,7-dimethyl substitution enhances steric stability, making it a valuable intermediate in medicinal chemistry and organic synthesis. Its structural framework is conducive to further functionalization, enabling applications in the development of pharmaceuticals, agrochemicals, and bioactive molecules. The presence of halogen atoms offers reactivity for cross-coupling reactions, facilitating the construction of complex molecular architectures. This compound is particularly useful in scaffold diversification and as a precursor for targeted drug discovery efforts.
6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine structure
701232-63-5 structure
Product Name:6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine
CAS No:701232-63-5
MF:C9H8BrClN2O
MW:275.529620170593
CID:4817403
Update Time:2025-08-03

6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine
    • Inchi: 1S/C9H8BrClN2O/c1-9(2)6(10)3-5-7(11)12-4-13-8(5)14-9/h3-4H,1-2H3
    • InChI Key: FNQTVGDNRRCPQI-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(N=CN=C2OC1(C)C)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 270
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35

6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A089006598-1g
6-Bromo-4-chloro-7,7-dimethyl-7h-pyrano[2,3-d]pyrimidine
701232-63-5 95%
1g
$556.38 2023-09-01

Additional information on 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine

Professional Introduction to 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine (CAS No. 701232-63-5)

6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine (CAS No. 701232-63-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidine class, which is a cornerstone in medicinal chemistry due to its prevalence in nucleic acid bases and its role as a scaffold for numerous therapeutic agents. The presence of both bromo and chloro substituents on the pyranopyrimidine core enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

The structure of 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine features a fused pyranopyrimidine system, which is stabilized by the dimethyl group at the 7-position. This structural motif is particularly interesting because it mimics natural purine derivatives, suggesting potential interactions with biological targets such as enzymes and receptors. The halogenated aromatic rings provide opportunities for further functionalization through cross-coupling reactions, which are widely employed in modern drug development.

In recent years, there has been a surge in research focused on developing novel pyranopyrimidine derivatives as pharmacological agents. The bromo and chloro substituents in this compound are particularly attractive for medicinal chemists because they can be readily transformed into other functional groups using palladium-catalyzed cross-coupling reactions. These transformations include Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures.

One of the most compelling aspects of 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine is its potential as a precursor for kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted by small-molecule drugs. The pyranopyrimidine core is a common pharmacophore in kinase inhibitors due to its ability to interact with the ATP-binding pocket of these enzymes. The bromo and chloro groups can be strategically modified to optimize binding affinity and selectivity.

Recent studies have highlighted the importance of dimethyl-substituted pyranopyrimidines in drug design. The dimethyl group at the 7-position not only stabilizes the ring system but also influences the electronic properties of the molecule, which can be fine-tuned to enhance binding interactions with biological targets. This structural feature has been exploited in the development of several lead compounds that exhibit promising preclinical activity against various diseases.

The pharmaceutical industry has shown particular interest in halogenated pyrimidines due to their broad spectrum of biological activities. For instance, compounds containing bromo or chloro substituents have been reported to exhibit antiviral, anticancer, and anti-inflammatory properties. The 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine structure provides a unique platform for exploring these properties further through structure-activity relationship (SAR) studies.

Synthetic methodologies have been extensively explored to access derivatives of 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine. One common approach involves the condensation of appropriately substituted β-ketoesters with urea or thiourea derivatives under acidic conditions. Alternatively, palladium-catalyzed coupling reactions can be used to introduce additional functional groups at specific positions on the pyranopyrimidine ring. These synthetic strategies have enabled the rapid construction of libraries of analogs for high-throughput screening.

The biological evaluation of 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine and its derivatives has revealed several interesting findings. In vitro studies have demonstrated that certain analogs exhibit inhibitory activity against kinases such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase). These findings are particularly significant given the central role that kinases play in cancer progression and inflammatory diseases.

Moreover, recent advances in computational chemistry have facilitated the rational design of novel pyranopyrimidine-based drugs. Molecular docking simulations can be used to predict how different analogs will interact with biological targets at the atomic level. This approach has helped identify key structural features that contribute to binding affinity and selectivity. By integrating experimental data with computational predictions, researchers can accelerate the discovery process significantly.

The future prospects for 6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine are promising given its unique structural features and potential biological activities. Further research is warranted to explore its applications in drug development and to optimize its synthetic pathways for industrial-scale production. As our understanding of biological systems continues to grow, compounds like this will undoubtedly play an increasingly important role in addressing unmet medical needs.

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